4-Ethyl-4-methylheptane
Description
Contextualization within Complex Branched Alkanes Studies
As a member of the complex branched alkane family, 4-ethyl-4-methylheptane plays a role in the broader investigation of hydrocarbon behavior. ontosight.ai The study of such molecules is crucial for understanding structure-property relationships, including how branching affects physical properties like boiling point and density, as well as chemical reactivity. ontosight.aipubcompare.ai Research in this area often involves comparing the properties of branched alkanes to their straight-chain counterparts to elucidate the impact of molecular architecture. ontosight.ai These studies are fundamental to petrochemical research and the development of fuels and lubricants. ontosight.aievitachem.com
Significance as a Model Compound in Fundamental Organic Chemistry
In fundamental organic chemistry, this compound is utilized as a model compound for exploring several key concepts. Its structure, which includes a quaternary carbon, provides a platform for studying steric effects and conformational analysis. researchgate.netcsus.edu The arrangement of its alkyl groups influences intermolecular interactions, leading to unique physical properties compared to linear alkanes. pubcompare.ai Furthermore, it serves as a reference compound in analytical techniques like gas chromatography-mass spectrometry (GC-MS), aiding in the identification and quantification of other volatile organic compounds.
Overview of Current Academic Research Trajectories and Gaps
Current research involving this compound and related branched alkanes is multifaceted. One significant area of investigation is the determination of their thermodynamic properties, which is essential for chemical process design and modeling. unt.edu Computational chemistry is increasingly employed to predict and understand the molecular properties and behavior of these compounds, including their conformational preferences and energetic landscapes. csus.edu
A notable research trajectory involves the application of advanced analytical techniques to elucidate the fine details of their molecular structure and behavior. For instance, studies have utilized methods to determine the absolute configuration of chiral analogues of branched alkanes. researchgate.net While much is known about the fundamental properties of this compound, gaps in the research still exist. Further investigation into its reactivity under various conditions and its potential as a precursor in novel synthetic pathways could open new avenues for its application. Additionally, more extensive studies on its behavior in complex mixtures and its environmental fate are warranted. ontosight.ai
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H22 | nih.govnist.gov |
| Molecular Weight | 142.28 g/mol | nih.govchemeo.com |
| CAS Number | 17302-04-4 | nist.govchemeo.com |
| Boiling Point | 162.2 °C at 760 mmHg | lookchem.com |
| Melting Point | -53.99 °C | lookchem.com |
| Density | 0.734 g/cm³ | lookchem.com |
| Refractive Index | 1.4187 | lookchem.com |
| Vapor Pressure | 2.86 mmHg at 25°C | lookchem.com |
| Flash Point | 44.1 °C | lookchem.com |
| Water Solubility (log10ws) | -3.77 mol/l | chemeo.com |
| Octanol/Water Partition Coefficient (logP) | 4.003 | chemeo.com |
Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features | Source |
| ¹H NMR | Data available, specific shifts depend on solvent. | spectrabase.com |
| Mass Spectrometry (GC-MS) | NIST Number: 237187; Main library spectrum available. | nih.gov |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available. | nih.gov |
| Kovats Retention Index (Standard non-polar) | 938 | nih.gov |
Thermodynamic Properties of this compound
| Property | Value (Unit) | Source |
| Standard Gibbs Free Energy of Formation (gf) | 36.16 (kJ/mol) | chemeo.com |
| Enthalpy of Formation at Standard Conditions (hf) | -258.48 (kJ/mol) | chemeo.com |
| Enthalpy of Fusion at Standard Conditions (hfus) | 14.24 (kJ/mol) | chemeo.com |
| Enthalpy of Vaporization at Standard Conditions (hvap) | 47.20 (kJ/mol) | chemeo.com |
| Ideal Gas Heat Capacity (cpg) | 316.97 (J/mol×K) at 424.97 K | chemeo.com |
| Critical Temperature (tc) | 597.50 (K) | chemeo.com |
| Critical Pressure (pc) | 2145.33 (kPa) | chemeo.com |
| Critical Volume (vc) | 0.585 (m³/kmol) | chemeo.com |
Structure
3D Structure
Properties
CAS No. |
17302-04-4 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
4-ethyl-4-methylheptane |
InChI |
InChI=1S/C10H22/c1-5-8-10(4,7-3)9-6-2/h5-9H2,1-4H3 |
InChI Key |
MPYQJQDSICRCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC)CCC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl 4 Methylheptane
Catalytic Approaches to Branched Alkane Synthesis
Catalytic methods offer efficient routes to branched alkanes, often utilizing processes that can rearrange or build carbon skeletons. These can be broadly categorized into heterogeneous and homogeneous catalysis.
Heterogeneous Catalysis for Carbon-Carbon Bond Formation
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial hydrocarbon processing. Processes like catalytic cracking and isomerization are used to produce branched alkanes from larger, linear hydrocarbons. mdpi.comcup.edu.cn For instance, a long-chain alkane like n-dodecane can be subjected to hydroisomerization and hydrocracking over bifunctional catalysts, such as platinum on zeolites like ZSM-22 or ZSM-23, to yield a mixture of smaller, branched alkanes. cup.edu.cn While not a direct synthesis of 4-Ethyl-4-methylheptane, these processes generate isomers that are crucial for high-octane fuels.
The selectivity of these reactions is highly dependent on the catalyst's properties, including pore size and the distribution of acid sites. rsc.org For example, in the hydroisomerization of n-dodecane, Pt/beta catalysts with controlled Brønsted acid site distribution can influence the ratio of isomerization to cracking products. rsc.org
Table 1: Comparison of Catalysts in n-Dodecane Hydroconversion
| Catalyst | Support | Key Feature | Desired Product | Ref. |
|---|---|---|---|---|
| Platinum | ZSM-22 | Shape-selective pores | Branched Isomers | cup.edu.cn |
| Platinum | ZSM-23 | Different pore topology | Influences cracking pattern | cup.edu.cn |
Homogeneous Catalysis for Selective Alkane Construction
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity in the construction of complex molecules. wikipedia.org Soluble catalysts, often based on transition metals like rhodium, iridium, and ruthenium, are used for reactions such as the hydrogenation of alkenes, which can be a final step in alkane synthesis. youtube.com For instance, if a synthetic route produces an unsaturated precursor to this compound, a homogeneous hydrogenation catalyst could be used for the final saturation step.
Pincer-ligated iridium complexes have shown high efficacy in the dehydrogenation of alkanes, an important step in various synthetic pathways. researchgate.net While direct catalytic synthesis of a specific branched alkane like this compound from smaller alkanes is challenging, ongoing research in C-H functionalization using homogeneous catalysts holds promise for future selective alkane constructions. rsc.org
Classical Organic Reaction Pathways for Alkane Chain Elongation
Traditional organic synthesis provides several reliable methods for the construction of carbon-carbon bonds, which are essential for building the framework of this compound.
Grignard Reagent Applications in Alkane Construction
Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. iitk.ac.in A direct and specific synthesis of this compound can be achieved through the reaction of a tertiary alkyl halide with an appropriate Grignard reagent. One documented synthesis involves the reaction of 3-bromo-3-methylhexane with n-propylmagnesium bromide. wikipedia.org In this reaction, the nucleophilic propyl group from the Grignard reagent attacks the electrophilic carbon atom of the tertiary bromide, forming the quaternary carbon center of the target molecule.
Reaction Scheme 1: Grignard Synthesis of this compound
Another approach involves the synthesis of a tertiary alcohol precursor, which is then converted to the alkane. For example, 4-methyl-4-heptanol can be synthesized by reacting 2-pentanone with methylmagnesium bromide or by reacting butanone with propylmagnesium bromide. libretexts.orgchegg.com This tertiary alcohol can then be dehydrated to form a mixture of alkenes, followed by hydrogenation to yield this compound and other isomers. chegg.comstudy.com
Organometallic Coupling Reactions for Hydrocarbon Synthesis
Organometallic coupling reactions provide versatile methods for creating C-C bonds. The Corey-House synthesis is particularly relevant as it can form alkanes by coupling two different alkyl groups and is more suitable than the Wurtz reaction for substrates involving tertiary carbons. vedantu.combyjus.comwikipedia.org The Wurtz reaction, which involves the coupling of two alkyl halides with sodium, generally fails with tertiary alkyl halides due to competing elimination reactions. careers360.comquora.combyjus.comvedantu.com
In a hypothetical Corey-House synthesis of this compound, one could prepare a lithium dipropylcuprate (a Gilman reagent) and react it with a suitable tertiary alkyl halide, such as 3-chloro-3-methylhexane. However, the reaction of Gilman reagents with tertiary halides can be inefficient. quora.com A more viable Corey-House approach would involve coupling a lithium di(tert-alkyl)cuprate with a primary alkyl halide. For the synthesis of this compound, one could envision reacting lithium di(1-ethyl-1-methylbutyl)cuprate with ethyl bromide, although the preparation of such a complex Gilman reagent would be challenging.
A more practical approach would be to use a simpler Gilman reagent with a more complex halide. For instance, reacting lithium diethylcuprate with 3-bromo-3-methylhexane could potentially yield the desired product, though side reactions might be an issue.
Table 2: Comparison of Coupling Reactions for Alkane Synthesis
| Reaction | Reagents | Substrate Scope | Suitability for this compound | Ref. |
|---|---|---|---|---|
| Wurtz Reaction | Alkyl halide, Sodium | Primarily for symmetrical alkanes from primary/secondary halides | Poor, due to elimination with tertiary halides | careers360.combyjus.com |
Optimization of Reaction Conditions for Enhanced Selectivity and Yields
The successful synthesis of a specific, highly branched alkane like this compound often hinges on the careful optimization of reaction conditions to maximize the yield of the desired product and minimize side reactions.
In Grignard reactions, factors such as the choice of solvent (typically diethyl ether or THF), temperature, and the rate of addition of reagents are crucial. stackexchange.com For the synthesis of tertiary alcohols via Grignard addition to ketones or esters, low temperatures can help to control the reactivity and improve selectivity. researchgate.netnii.ac.jp The use of certain additives can also enhance the selectivity of alkylation to ketones. nii.ac.jp
For catalytic processes like hydroisomerization, the reaction temperature, hydrogen pressure, and the nature of the catalyst support all play a significant role in determining the product distribution. mdpi.com For example, in the hydroisomerization of n-dodecane, lower temperatures generally favor the formation of isomers over cracked products. rsc.org
In organometallic coupling reactions, the choice of catalyst, ligands, and solvent can dramatically influence the outcome. For instance, in copper-catalyzed cross-coupling reactions, the ligand can control the regioselectivity of the C-C bond formation. The purity of the reagents and the exclusion of moisture and oxygen are critical for the success of both Grignard and Corey-House reactions.
Influence of Solvent Systems on Reaction Efficacy
The choice of solvent is paramount in syntheses involving organometallic reagents like Grignard reagents, as it can significantly impact the reaction rate, yield, and product distribution. Ethereal solvents are typically employed due to their ability to solvate and stabilize the Grignard reagent. libretexts.orgleah4sci.commt.com
For the synthesis of this compound via the Grignard pathway, the following solvent considerations are critical:
Diethyl Ether (Et₂O): A common and effective solvent for Grignard reagent formation and subsequent reactions. Its relatively low boiling point facilitates easy removal after the reaction is complete.
Tetrahydrofuran (THF): A more polar ether than diethyl ether, THF can enhance the reactivity of the Grignard reagent. This can be particularly useful when dealing with less reactive alkyl halides. However, its higher boiling point may require more stringent conditions for removal. unacademy.com
Non-polar cosolvents: The addition of non-polar solvents like toluene can sometimes influence the reaction kinetics. For instance, in some Grignard reactions, the addition of a non-donating solvent can accelerate the reaction by shifting the equilibrium towards the formation of the reactive complex.
The efficacy of the solvent system is directly tied to its ability to maintain the Grignard reagent in solution and to facilitate the nucleophilic attack on the alkyl halide. The solubility of the magnesium salts formed as byproducts is also a factor, as their precipitation can affect the reaction equilibrium.
| Solvent System | Expected Efficacy | Rationale |
| Diethyl Ether | High | Good stabilization of the Grignard reagent, ease of removal. |
| Tetrahydrofuran | Very High | Enhanced reactivity due to higher polarity and solvating power. |
| Diethyl Ether/Toluene | Moderate to High | May improve reaction kinetics and solubility of intermediates. |
Temperature and Pressure Effects on Product Distribution
Temperature and pressure are critical parameters that control the rate of reaction and the distribution of products, particularly in reactions that may have competing pathways, such as elimination reactions.
Temperature:
The formation of the Grignard reagent itself is an exothermic process and often requires an initiation period, which can be followed by a rapid increase in temperature. hzdr.de Careful temperature control is therefore essential.
Low Temperatures (-78 °C to 0 °C): Conducting the coupling reaction at low temperatures can minimize side reactions. For instance, the reaction of sterically hindered substrates may be favored at lower temperatures to prevent elimination byproducts.
Reflux Temperatures: While often used to ensure reaction completion, refluxing (the boiling point of the solvent) can sometimes promote undesired side reactions, especially with tertiary alkyl halides which are prone to elimination to form alkenes.
Pressure:
Most Grignard reactions are conducted at atmospheric pressure. However, in a closed system, the exothermicity of the reaction can lead to a pressure increase. hzdr.de While not a commonly manipulated variable for this type of synthesis on a laboratory scale, pressure could influence the reaction in the following ways:
Increased Pressure: According to Le Chatelier's principle, if the reaction involves a decrease in the number of moles of gas, an increase in pressure would favor the products. However, in the liquid-phase synthesis of this compound, this effect is likely to be negligible.
Sealed-Tube Reactions: For reactions with volatile starting materials or low-boiling solvents, conducting the reaction in a sealed tube under elevated pressure might be necessary to maintain the reactants in the liquid phase at the desired reaction temperature.
The interplay between temperature and pressure is crucial for optimizing the yield of the desired branched alkane while minimizing the formation of byproducts.
| Parameter | Effect on Product Distribution |
| Low Temperature | Favors the desired substitution product over elimination byproducts. |
| High Temperature (Reflux) | May increase the rate of reaction but also the proportion of elimination products. |
| Atmospheric Pressure | Standard condition for most laboratory-scale syntheses. |
| Elevated Pressure | Can be used to maintain volatile reactants in the liquid phase. |
Advanced Purification and Isolation Techniques for Research-Grade Purity
Achieving research-grade purity (>99%) of this compound from a synthetic reaction mixture is a significant challenge due to the likely presence of structurally similar isomers and unreacted starting materials. A multi-step purification strategy employing advanced techniques is often necessary.
The initial workup of the reaction mixture typically involves quenching with an aqueous acid solution to destroy any unreacted Grignard reagent, followed by extraction with an organic solvent and drying. The crude product obtained after solvent removal will likely be a mixture requiring further separation.
Fractional Distillation:
Given that alkanes are separated in crude oil refining based on their boiling points, fractional distillation is a primary technique for purifying this compound. abpischools.org.ukwikipedia.org The boiling point of this compound is approximately 163-164 °C. However, the presence of isomeric byproducts with very similar boiling points can make complete separation by this method difficult. The efficiency of the separation is highly dependent on the fractionating column's length and packing material. For high-boiling, closely related isomers, vacuum distillation can be employed to lower the boiling points and prevent thermal decomposition.
Preparative Gas Chromatography (GC):
For obtaining highly pure samples for research purposes, preparative gas chromatography is a powerful technique. researchgate.net This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. By using a column with a stationary phase that has a high affinity for branched alkanes, it is possible to resolve and collect highly pure fractions of this compound.
Key parameters for successful preparative GC separation include:
Column Type: A non-polar or slightly polar capillary column is typically used for alkane separation.
Temperature Programming: A carefully controlled temperature gradient is essential to achieve optimal separation of isomers.
Carrier Gas Flow Rate: The flow rate of the inert carrier gas (e.g., helium or nitrogen) must be optimized for maximum resolution.
Adsorption Chromatography:
Adsorption chromatography can be used to remove more polar impurities from the crude product. By passing a solution of the crude alkane through a column packed with an adsorbent like silica gel or alumina, polar byproducts and unreacted polar starting materials will be retained on the stationary phase, allowing the non-polar this compound to elute through. This technique is particularly useful for a preliminary cleanup of the reaction mixture before a more precise method like preparative GC. lookchem.com
| Technique | Principle of Separation | Application for this compound |
| Fractional Distillation | Differences in boiling points. | Initial purification to remove components with significantly different boiling points. |
| Preparative Gas Chromatography | Differential partitioning between stationary and mobile phases. | Final purification step to separate closely boiling isomers and achieve research-grade purity. |
| Adsorption Chromatography | Differential adsorption onto a solid stationary phase. | Removal of polar impurities from the crude reaction mixture. |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights
High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous structural determination of organic molecules like 4-Ethyl-4-methylheptane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.
Two-dimensional (2D) NMR experiments are essential for mapping the intricate network of covalent bonds in this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a complete picture of the molecule's carbon skeleton and the protons attached to it.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the protons of the ethyl and propyl groups, confirming their chain structures. For instance, the CH2 protons of the ethyl group would show cross-peaks with the CH3 protons of the same group. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.
Expected 2D NMR Correlations for this compound
| Technique | Correlating Nuclei (Example) | Type of Information |
|---|---|---|
| COSY | H on C3 with H on C2 | 1H-1H coupling through 2-3 bonds |
| HSQC | H on C5 with C5 | Direct 1H-13C one-bond correlation |
| HMBC | H on C3 with C4 (quaternary) | 1H-13C coupling through 2-3 bonds |
| HMBC | H on C-Methyl with C4 (quaternary) | 1H-13C coupling through 2 bonds |
While the aforementioned techniques map the covalent structure, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide insights into the spatial arrangement and conformational dynamics of the molecule. chemrxiv.orgmdpi.com These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds.
For a flexible molecule like this compound, the alkyl chains (two ethyl groups and a propyl group) can rotate around the central C4-carbon. NOESY/ROESY experiments can help determine the preferred rotational conformations (rotamers). Cross-peaks in a NOESY or ROESY spectrum would indicate which groups of protons spend significant time in close proximity, allowing for the characterization of the molecule's dynamic three-dimensional shape in solution. chemrxiv.org
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. shu.ac.uk The resulting spectra serve as a unique "molecular fingerprint" and are highly sensitive to the molecule's structure and conformational state. shu.ac.uknih.gov
The IR and Raman spectra of this compound are characterized by specific bands corresponding to the stretching and bending vibrations of its C-H and C-C bonds. The high density of C-H bonds in alkanes leads to strong absorptions in the C-H stretching region of the spectrum. nih.govrsc.org
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region are characteristic of symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups.
C-H Bending: Vibrations in the 1375-1465 cm⁻¹ region correspond to the bending (scissoring, wagging, twisting) modes of the methyl and methylene groups.
C-C Stretching: The C-C bond stretching vibrations appear in the 800-1200 cm⁻¹ region of the spectrum. These bands are often weak in the IR spectrum but can be more prominent in the Raman spectrum.
Expected Vibrational Band Assignments for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| CH₃ Asymmetric Stretch | ~2960 | Strong |
| CH₂ Asymmetric Stretch | ~2925 | Strong |
| CH₃ Symmetric Stretch | ~2870 | Medium |
| CH₂ Symmetric Stretch | ~2850 | Medium |
| CH₂/CH₃ Bending | 1375 - 1465 | Medium-Strong |
Temperature-dependent IR and Raman studies can provide valuable information on the conformational dynamics of this compound. shu.ac.uk As a flexible alkane, the molecule can exist as a mixture of different conformers at room temperature. By varying the temperature, the equilibrium between these conformers can be shifted. This shift results in subtle changes in the vibrational spectrum, such as changes in band position and relative intensities. researchgate.net Analyzing these spectral changes allows for the determination of thermodynamic parameters, such as the enthalpy difference between various conformational states. shu.ac.uk
Mass Spectrometry for Fragmentation Pathway Analysis (Beyond Basic Identification)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a molecule. In-depth analysis of the fragmentation patterns provides crucial information for structural elucidation, particularly for branched alkanes. wikipedia.org
For branched alkanes like this compound, the molecular ion peak is often very weak or entirely absent in the mass spectrum. jove.com The molecule readily undergoes fragmentation upon ionization, with cleavage occurring preferentially at the points of branching. jove.comic.ac.uk This is because cleavage at these points leads to the formation of more stable secondary or, in this case, tertiary carbocations. libretexts.org
The structure of this compound features a central quaternary carbon (C4) bonded to a methyl group, two ethyl groups, and a propyl group. The most significant fragmentation pathways involve the cleavage of the bonds to this quaternary center, leading to the loss of alkyl radicals and the formation of a stable tertiary carbocation.
The primary fragmentation pathways are:
Loss of a methyl radical (•CH₃): Cleavage of the C4-methyl bond results in a fragment with a mass-to-charge ratio (m/z) of 127 (142 - 15).
Loss of an ethyl radical (•C₂H₅): Cleavage of a C4-ethyl bond leads to a fragment with an m/z of 113 (142 - 29). This is often a highly favored pathway. chemguide.co.uk
Loss of a propyl radical (•C₃H₇): Cleavage of the C4-propyl bond produces a fragment with an m/z of 99 (142 - 43).
The relative abundance of these fragment ions is governed by the stability of the carbocation formed and the radical lost. whitman.edu The analysis of these characteristic fragments allows for the definitive identification of the branching pattern within the molecule.
Predicted Major Fragmentation Pathways for this compound
| Parent Ion (m/z) | Neutral Loss | Mass of Loss | Fragment Ion (m/z) |
|---|---|---|---|
| 142 | Methyl Radical (•CH₃) | 15 | 127 |
| 142 | Ethyl Radical (•C₂H₅) | 29 | 113 |
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful separation technique that provides significantly enhanced resolution compared to conventional one-dimensional GC. chromatographyonline.com This is particularly advantageous for the analysis of complex hydrocarbon mixtures, such as those found in petroleum products, which can contain a vast number of isomers. nih.gov In GCxGC, the sample is subjected to two independent separation mechanisms in two different columns connected by a modulator. nih.gov Typically, a non-polar column is used in the first dimension to separate compounds based on their boiling points, and a polar column is used in the second dimension to separate them based on their polarity.
For a sample containing this compound and its isomers, GCxGC would provide a structured two-dimensional chromatogram where different classes of hydrocarbons (e.g., alkanes, cycloalkanes, aromatics) elute in distinct regions. acs.org Within the alkane region, the C10 isomers would be separated from other carbon number alkanes in the first dimension. In the second dimension, the isomers would be further separated based on subtle differences in their polarity and shape. The more branched isomers, like this compound, tend to have lower boiling points than their linear or less branched counterparts and would therefore elute earlier in the first dimension. The separation in the second dimension would depend on the specific stationary phase used but can further resolve co-eluting isomers from the first dimension.
Table 3: Representative GCxGC Separation Parameters for C10 Alkane Isomers
| Parameter | First Dimension (1D) | Second Dimension (2D) |
| Column Type | Non-polar (e.g., DB-1) | Mid-polar (e.g., DB-17) |
| Separation Principle | Boiling Point | Polarity/Shape |
| Expected Elution Order of this compound | Earlier than n-decane | Dependent on specific interactions |
Supercritical fluid chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. shimadzu.com SFC combines some of the advantages of both gas and liquid chromatography, offering high efficiency and fast separations. nih.gov It is particularly well-suited for the separation of non-volatile and thermally labile compounds, as well as for the separation of isomers.
In the context of complex hydrocarbon separations, SFC can be used to separate different classes of hydrocarbons (saturates, olefins, aromatics). For the specific task of separating C10H22 isomers, SFC offers a unique selectivity that is different from GC. The separation in SFC is influenced by factors such as the polarity of the stationary phase, the composition of the mobile phase (often a mixture of supercritical CO2 and a polar modifier), and the operating pressure and temperature. researchgate.net
For the separation of this compound from its isomers, a non-polar stationary phase could be employed, where the elution order would be influenced by the volatility and molecular shape of the isomers. Alternatively, shape-selective stationary phases, such as those based on porous graphitic carbon, could provide enhanced separation of structurally similar isomers. The ability to fine-tune the solvating power of the supercritical fluid mobile phase by adjusting pressure and temperature provides an additional means to optimize the separation.
Table 4: Potential Supercritical Fluid Chromatography (SFC) Separation of C10H22 Isomers
| Stationary Phase | Mobile Phase | Expected Elution Order Principle |
| C18 (Octadecylsilane) | Supercritical CO2 with methanol (B129727) modifier | Based on a combination of volatility and polarity. |
| Porous Graphitic Carbon | Supercritical CO2 | Based on molecular shape and planarity. |
| Chiral Stationary Phase | Supercritical CO2 with alcohol modifier | For separation of enantiomers of chiral C10H22 isomers. |
Computational Chemistry and Theoretical Studies of 4 Ethyl 4 Methylheptane
Quantum Mechanical (QM) Approaches for Electronic Structure and Reactivity Prediction
Quantum mechanical methods are fundamental to understanding the electronic properties and reactivity of molecules from first principles.
Density Functional Theory (DFT) Calculations on Ground States
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic ground state of molecules. A typical DFT study on 4-Ethyl-4-methylheptane would involve calculations to determine key properties.
Hypothetical Research Findings from DFT Calculations:
| Property | Predicted Value/Characteristic | Significance |
| Optimized Geometry | Bond lengths (C-C, C-H), bond angles, and dihedral angles corresponding to the lowest energy structure. | Provides the most stable three-dimensional arrangement of the atoms. |
| Electronic Energy | The total energy of the molecule in its ground electronic state. | A fundamental value for comparing the stability of different isomers or conformers. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | An indicator of the molecule's chemical reactivity and electronic excitability. A larger gap suggests greater stability. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Reveals regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for potential intermolecular interactions. |
Note: The data in this table is illustrative of what a DFT study would produce and is not based on actual published research for this compound.
Ab Initio Methods for Excited State Analysis and Photochemical Pathways
Ab initio methods, which are based on solving the Schrödinger equation without empirical parameters, are crucial for studying excited states and photochemical reactions. For a simple alkane like this compound, such studies are rare but would be essential to understand its behavior under UV irradiation. Research in this area would focus on calculating vertical excitation energies to identify the energies of electronically excited states and mapping potential energy surfaces to explore possible photochemical reaction pathways, such as C-H or C-C bond cleavage.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscapes
While QM methods are highly accurate, they are computationally expensive. MM and MD are better suited for exploring the vast number of possible conformations of a flexible molecule like this compound.
Conformational Analysis and Identification of Energy Minima
A conformational analysis using molecular mechanics would identify the different spatial arrangements (conformers) of this compound that correspond to energy minima. This involves systematically rotating the single bonds in the molecule and calculating the potential energy at each step. The results would reveal the most stable conformers and the energy differences between them. For a branched alkane, steric hindrance between the ethyl and methyl groups around the central quaternary carbon would be a key factor in determining the preferred conformations.
Illustrative Table of Potential Energy Minima:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles |
| Global Minimum | 0.00 | [Specific angles] |
| Local Minimum 1 | [Value > 0] | [Specific angles] |
| Local Minimum 2 | [Value > Local Minimum 1] | [Specific angles] |
Note: This table represents the type of data that would be generated from a conformational analysis and is not based on published results for this specific molecule.
Dynamics of Intramolecular Interactions and Rotational Barriers
Molecular dynamics simulations would provide a time-resolved view of the molecule's motions. By simulating the trajectory of each atom over time, MD can be used to study the dynamics of how different parts of the molecule interact and to calculate the energy barriers for rotation around the various C-C single bonds. These rotational barriers are critical for understanding the flexibility of the molecule and the rates of interconversion between different conformers.
Prediction of Spectroscopic Signatures and Validation with Experimental Data
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental measurements to validate the computational models and aid in the interpretation of experimental spectra.
For this compound, computational approaches could predict:
NMR Spectra: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants. These predictions would be highly sensitive to the molecule's conformation.
IR Spectra: Vibrational frequencies and their intensities, corresponding to the stretching and bending of chemical bonds.
Mass Spectra: Fragmentation patterns upon ionization, which can be simulated to understand how the molecule breaks apart.
Currently, no published studies present a direct comparison between theoretically predicted and experimentally measured spectra for this compound. Such a study would be a crucial step in validating the accuracy of computational models for this and similar branched alkanes.
Computational NMR Chemical Shift Prediction and Correlation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts (δ). mdpi.comnih.gov For a molecule like this compound, these predictions can aid in the assignment of experimental spectra and provide insights into its conformational preferences.
The prediction of ¹H and ¹³C NMR chemical shifts typically involves a multi-step computational protocol. First, the 3D geometry of the molecule is optimized to find its lowest energy conformation. This is crucial as chemical shifts are highly sensitive to the local electronic environment, which is determined by the molecular geometry. nih.gov Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated, commonly using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).
The accuracy of the predicted chemical shifts is highly dependent on the chosen DFT functional and basis set. mdpi.com Benchmark studies have shown that functionals like WP04 for ¹H and ωB97X-D for ¹³C can provide high accuracy when paired with appropriate basis sets. mdpi.com For branched alkanes like this compound, the chemical shifts are influenced by the degree of substitution and steric effects.
Below is an illustrative table of predicted ¹³C NMR chemical shifts for this compound, based on typical ranges observed for similar branched alkanes. openochem.orgoregonstate.edu
| Carbon Atom | Type | Predicted Chemical Shift (δ, ppm) |
| C1, C8 (CH₃ of propyl) | Primary | 14.0 - 15.0 |
| C2, C7 (CH₂ of propyl) | Secondary | 23.0 - 24.0 |
| C3, C6 (CH₂ of propyl) | Secondary | 35.0 - 36.0 |
| C4 (quaternary) | Quaternary | 38.0 - 40.0 |
| C5 (CH₃) | Primary | 25.0 - 27.0 |
| C9, C11 (CH₂ of ethyl) | Secondary | 30.0 - 32.0 |
| C10, C12 (CH₃ of ethyl) | Primary | 8.0 - 10.0 |
Note: The numbering of atoms is for illustrative purposes. The predicted values are hypothetical and serve to demonstrate the expected chemical shift ranges.
Simulated Vibrational Spectra and Normal Mode Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can simulate these spectra with a high degree of accuracy, aiding in the interpretation of experimental data and providing a detailed picture of the molecular vibrations. nih.gov
The process begins with the optimization of the molecular geometry, followed by the calculation of the harmonic vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates, which forms the Hessian matrix. wisc.edu Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes, which are the collective motions of the atoms for each vibration.
For a molecule like this compound, the simulated vibrational spectrum would be characterized by several key regions:
C-H Stretching: Typically observed in the 2800-3000 cm⁻¹ region, these intense bands correspond to the stretching vibrations of the numerous C-H bonds in the molecule. acs.org
C-H Bending: These vibrations, which involve changes in the H-C-H and C-C-H angles, appear in the 1300-1470 cm⁻¹ range.
C-C Stretching and Skeletal Vibrations: The region below 1300 cm⁻¹ is often referred to as the fingerprint region and contains a complex series of bands corresponding to the stretching and bending of the carbon skeleton.
A normal mode analysis provides a visual representation of the atomic motions for each calculated frequency. For example, a C-H stretching mode would show the hydrogen and its bonded carbon atom oscillating towards and away from each other.
The following table presents a selection of predicted vibrational modes and their corresponding frequencies for a generic branched alkane like this compound.
| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |
| ν(C-H) | Asymmetric and symmetric stretching of CH₃ and CH₂ groups | 2950 - 3000 |
| ν(C-H) | Symmetric stretching of CH₃ and CH₂ groups | 2850 - 2900 |
| δ(C-H) | Bending (scissoring, wagging, twisting) of CH₂ and CH₃ groups | 1350 - 1470 |
| ν(C-C) | Stretching of the carbon skeleton | 800 - 1200 |
Vibrational Circular Dichroism (VCD) Computations for Chiroptical Properties (if applicable)
This compound is a chiral molecule, possessing a stereocenter at the C4 position. This chirality gives rise to chiroptical properties, which can be investigated using Vibrational Circular Dichroism (VCD) spectroscopy. wikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. wikipedia.org It is a powerful technique for determining the absolute configuration of chiral molecules in solution. wikipedia.org
Computational modeling is essential for the interpretation of VCD spectra. By calculating the theoretical VCD spectrum for a specific enantiomer (e.g., (R)-4-ethyl-4-methylheptane), it can be compared with the experimental spectrum to unambiguously assign the absolute configuration.
The computational approach is similar to that for vibrational spectroscopy but requires the calculation of rotational strengths in addition to dipole strengths for each vibrational mode. wikipedia.org DFT calculations, often at the B3PW91/6-31G(d,p) level of theory, have been shown to provide excellent agreement with experimental VCD spectra for similar chiral alkanes like 4-ethyl-4-methyloctane. osti.gov
For a chiral alkane, the VCD signals are typically most prominent in the C-H bending region (around 1150–900 cm⁻¹), as these modes are more sensitive to the chiral environment. osti.gov The VCD spectrum of one enantiomer will be a mirror image of the other. osti.gov
An illustrative table based on the VCD analysis of the closely related 4-ethyl-4-methyloctane is presented below. osti.gov
| Enantiomer | Wavenumber (cm⁻¹) | Observed VCD Sign |
| (S)-enantiomer | ~984 | Positive (+) |
| (R)-enantiomer | ~984 | Negative (-) |
This demonstrates how a specific vibrational mode can exhibit a characteristic positive or negative VCD band (a Cotton effect), allowing for the determination of the absolute configuration.
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry provides powerful tools to explore the reactivity of molecules by mapping out their potential energy surfaces (PES). researchgate.net This allows for the elucidation of reaction mechanisms, identification of transient intermediates, and determination of the energetic barriers that govern reaction rates. For this compound, these methods can be applied to study hypothetical reactions such as thermal cracking or isomerization.
Potential Energy Surface Scans for Reaction Intermediates
A potential energy surface is a multidimensional landscape that represents the energy of a molecular system as a function of its geometry. wayne.edulongdom.org By scanning the PES along a specific reaction coordinate (e.g., a bond length or angle), one can trace the minimum energy path from reactants to products. longdom.org This process involves performing a series of constrained geometry optimizations. wayne.edu
For instance, to study the C-C bond scission in this compound, a potential energy surface scan could be performed by systematically increasing the distance of a specific carbon-carbon bond. At each step, the energy of the system is minimized with respect to all other geometric parameters. The resulting energy profile would show the energy changes as the bond is stretched and eventually broken, revealing the energy required for this process. These scans are instrumental in identifying transition states, which are saddle points on the PES corresponding to the highest energy point along the reaction pathway. researchgate.net
Kinetic and Thermodynamic Parameters of Hypothetical Reactions
Once the stationary points on the potential energy surface (reactants, products, and transition states) have been located and characterized, it is possible to calculate important kinetic and thermodynamic parameters for a hypothetical reaction.
Thermodynamic Parameters: The relative energies of the optimized structures of reactants and products allow for the calculation of the enthalpy of reaction (ΔH). By including zero-point vibrational energy and thermal corrections from frequency calculations, the Gibbs free energy of reaction (ΔG) can also be determined. A negative ΔG indicates a spontaneous reaction under the given conditions. For example, in the cracking of alkanes, DFT calculations can predict whether the formation of smaller alkenes and alkanes is thermodynamically favorable. researchgate.net
Kinetic Parameters: The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. osti.gov A higher activation energy corresponds to a slower reaction rate. Transition state theory can be used to calculate the rate constant (k) from the activation energy and the vibrational frequencies of the reactant and transition state. Computational studies on the cracking of branched alkanes have shown that kinetic factors, as determined by the activation barriers, can be more influential than thermodynamic stability in determining the reaction outcome. osti.gov
An illustrative data table for a hypothetical C-C bond scission reaction of a branched alkane is provided below, based on computational studies of similar processes. osti.govresearchgate.net
| Parameter | Description | Illustrative Calculated Value |
| ΔH | Enthalpy of Reaction | +19 kcal/mol |
| ΔG | Gibbs Free Energy of Reaction | +15 kcal/mol |
| Ea | Activation Energy | 55-60 kcal/mol |
These values indicate an endothermic and non-spontaneous reaction with a significant energy barrier, which is characteristic of thermal cracking processes for alkanes.
Mechanistic Organic Chemistry Involving 4 Ethyl 4 Methylheptane
Studies on Alkane C-H Bond Activation and Functionalization
The activation of otherwise inert C-H bonds in alkanes like 4-ethyl-4-methylheptane is a cornerstone of modern organic chemistry, enabling the conversion of simple hydrocarbons into more complex and valuable molecules. The mechanism of this activation can proceed through either homolytic or heterolytic pathways, each dictated by the reagents and conditions used.
Homolytic cleavage involves the symmetrical breaking of a C-H bond, where each atom retains one of the bonding electrons, resulting in the formation of a carbon radical and a hydrogen atom. This process is typically initiated by energy input in the form of heat or ultraviolet (UV) light. libretexts.orgbyjus.com The stability of the resulting carbon radical is a crucial factor determining the regioselectivity of this process. Radical stability follows the order: tertiary > secondary > primary. msu.edu
In the case of this compound, there is one tertiary C-H bond, multiple secondary C-H bonds, and several primary C-H bonds. Consequently, the tertiary C-H bond is the most likely site for homolytic cleavage due to the formation of the most stable tertiary radical.
Table 1: Analysis of C-H Bonds in this compound and Predicted Radical Stability
| Carbon Position | Type of C-H Bond | Number of Hydrogens | Resulting Radical Type | Relative Stability |
|---|---|---|---|---|
| C4 | Tertiary | 1 | Tertiary | Most Stable |
| C3, C5 | Secondary | 4 | Secondary | Intermediate |
| C2, C6 | Secondary | 4 | Secondary | Intermediate |
| C1, C7 | Primary | 6 | Primary | Least Stable |
| Methyl at C4 | Primary | 3 | Primary | Least Stable |
The bond dissociation energies (BDEs) for different types of C-H bonds reflect this stability trend, with tertiary C-H bonds having the lowest BDE. msu.edu This makes them more susceptible to abstraction by radicals in chain reaction mechanisms.
Heterolytic C-H bond activation involves the asymmetrical breaking of the bond, where one fragment retains both bonding electrons, leading to the formation of ions. In the context of alkanes, this typically occurs in the presence of strong acids or electrophiles. The process can be initiated by the protonation of a C-C or C-H bond, forming a highly unstable pentacoordinate carbonium ion. wikipedia.org This intermediate can then undergo various rearrangements and cleavages.
For this compound, interaction with a superacid could lead to the formation of a carbocation. The stability of carbocations follows the same trend as radicals (tertiary > secondary > primary). Therefore, the formation of a tertiary carbocation at the C4 position would be the most favored pathway in acid-catalyzed reactions. wikipedia.org This carbocation can then serve as an intermediate in isomerization and cracking reactions.
Radical Reactions and Chain Propagation Studies
Radical reactions of this compound typically proceed via a chain mechanism consisting of three main stages: initiation, propagation, and termination.
Photochemical initiation involves the use of UV light to generate radicals. A common example is the halogenation of alkanes. wikipedia.org In the presence of UV light, a halogen molecule (e.g., Cl₂) undergoes homolytic cleavage to form two halogen radicals.
Initiation: Cl₂ + UV light → 2 Cl•
These highly reactive chlorine radicals can then abstract a hydrogen atom from this compound. The selectivity of this abstraction is dependent on the reactivity of the halogen radical. Chlorine radicals are highly reactive and less selective, while bromine radicals are less reactive and more selective for the most stable radical position.
Propagation:
A chlorine radical abstracts a hydrogen atom, preferentially from the tertiary position of this compound, to form the most stable tertiary alkyl radical and hydrogen chloride.
The resulting alkyl radical then reacts with another molecule of chlorine to form the chlorinated alkane and a new chlorine radical, which continues the chain.
Due to the lower reactivity and higher selectivity of bromine, bromination of this compound would yield a higher proportion of the tertiary substituted product compared to chlorination. libretexts.org
Organic peroxides, which contain a weak O-O bond, are common initiators for radical reactions upon heating. masterorganicchemistry.com The peroxide decomposes to form alkoxy radicals, which are also highly reactive and can abstract a hydrogen atom from an alkane.
Initiation: RO-OR + heat → 2 RO•
Propagation:
The alkoxy radical (RO•) abstracts a hydrogen atom from this compound, again favoring the tertiary position to form a stable tertiary alkyl radical and an alcohol (ROH).
This alkyl radical can then participate in subsequent reactions, such as addition to an alkene in polymerization processes or reaction with other species present in the reaction mixture.
The use of peroxides allows for the initiation of radical reactions at lower temperatures than photochemical methods. masterorganicchemistry.com
Role in Alkane Isomerization and Cracking Processes
This compound, like other alkanes, can undergo isomerization and cracking at high temperatures, processes that are of immense industrial importance, particularly in the petroleum industry.
During thermal cracking, the high temperatures provide the energy necessary to initiate homolytic cleavage of covalent bonds. C-C bonds are generally weaker than C-H bonds in alkanes and are therefore more likely to break first. wikipedia.org In this compound, the cleavage of the C-C bonds around the highly substituted quaternary carbon (C4) is a probable initiation step.
Table 2: Analysis of C-C Bonds in this compound and Potential Initial Cracking Products
| Bond Cleavage | Resulting Radicals |
|---|---|
| C3 – C4 | Propyl radical and 1-ethyl-1-methylbutyl radical |
| C4 – C5 | sec-Butyl radical and tert-pentyl radical |
| C4 – Ethyl | Heptyl radical (branched) and Ethyl radical |
Once these initial radicals are formed, a cascade of secondary reactions occurs, including:
β-scission: The radical cleaves at the bond beta to the radical center, producing an alkene and a smaller radical. This is a key step in the formation of smaller hydrocarbon products.
Hydrogen abstraction: A radical can abstract a hydrogen atom from another molecule, propagating the chain reaction.
Isomerization: Radicals can undergo rearrangement, typically through a 1,5-hydrogen shift, to form a more stable radical before further reaction.
In catalytic cracking, which occurs at lower temperatures in the presence of an acid catalyst (like zeolites), the mechanism proceeds through carbocation intermediates. wikipedia.org As mentioned earlier, the formation of a tertiary carbocation at the C4 position of this compound would be a key initial step. This carbocation can then undergo:
Isomerization: Rearrangement to form more stable carbocations or different branched isomers.
β-scission: Cleavage of a C-C bond beta to the positively charged carbon, yielding an alkene and a smaller carbocation. This is a major pathway for the formation of gasoline-range hydrocarbons.
The presence of a branched structure in this compound can lead to a more complex mixture of cracking products compared to a straight-chain alkane like n-decane. atlantis-press.com Studies on isomeric decanes have shown that branching can influence the relative rates of C-C versus C-H bond cleavage in pyrolysis. atlantis-press.com
Acid-Catalyzed Isomerization Mechanisms
The acid-catalyzed isomerization of alkanes is a cornerstone of petroleum refining, aimed at converting straight-chain or less-branched alkanes into more highly branched isomers, which possess higher octane ratings. The mechanism for a branched alkane like this compound proceeds through a series of steps involving carbocation intermediates. tandfonline.comtandfonline.com This process is typically facilitated by strong acids, such as superacids, or bifunctional catalysts that have both acidic and metallic sites. tandfonline.comresearchgate.net
The catalytic cycle begins with an initiation step to form a carbocation from the alkane. Since alkanes are generally unreactive, this often requires the presence of a trace amount of an olefin or another initiator. stackexchange.com The alkane itself can also be protonated by a superacid, though this is a difficult step. A more common initiation pathway on bifunctional catalysts involves the dehydrogenation of the alkane on a metallic site (e.g., platinum) to form an alkene, which is then readily protonated by an acid site to yield a carbocation. researchgate.net
Once the initial carbocation is formed, it can undergo rearrangement to form a more stable carbocation. byjus.comlumenlearning.com Carbocation stability follows the order: tertiary > secondary > primary. The rearrangements typically occur via 1,2-hydride shifts or 1,2-alkyl (or methyl) shifts. masterorganicchemistry.comlibretexts.org In these shifts, a hydrogen atom or an alkyl group with its pair of bonding electrons moves to an adjacent positively charged carbon atom. libretexts.org
For this compound, the initial carbocation could be formed at various positions. Let's consider the formation of a secondary carbocation. This secondary carbocation can then rearrange. For example, a 1,2-methyl shift could occur, transforming a secondary carbocation into a more stable tertiary carbocation. This process of rearrangement continues until a relatively stable carbocation is formed, which can then propagate the chain by abstracting a hydride from another alkane molecule, thus isomerizing the original molecule and generating a new carbocation to continue the cycle. tandfonline.com The process is terminated when the carbocation is neutralized, for instance, by deprotonation to form an alkene. stackexchange.com
The isomerization of this compound would likely lead to a complex mixture of its isomers, with the distribution favoring the most thermodynamically stable, highly branched structures. wikipedia.org
Table 1: Potential Isomerization Products of this compound via Carbocation Rearrangements
| Reactant | Initial Carbocation (Example) | Rearrangement Type | Rearranged Carbocation (Example) | Final Isomer Product (Example) |
|---|---|---|---|---|
| This compound | Heptan-3-yl, 4-ethyl-4-methyl | 1,2-Methyl Shift | 2,3-Dimethyl-3-octyl cation | 2,3-Dimethyl-3-octene (after deprotonation) / 2,3-Dimethyloctane (after hydride abstraction) |
| This compound | Heptan-2-yl, 4-ethyl-4-methyl | 1,2-Hydride Shift | Heptan-3-yl, 4-ethyl-4-methyl | Further rearrangement possible |
This table is illustrative of possible pathways and does not represent an exhaustive list of all potential products.
Thermal Cracking Pathways and Product Distributions
Thermal cracking, or pyrolysis, is a process that breaks down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline components and alkenes, by the application of heat in the absence of air. byjus.com The mechanism of alkane pyrolysis proceeds through a free-radical chain reaction. byjus.comunacademy.com The rate of pyrolysis generally increases with the molecular weight and degree of branching of the alkane. unacademy.com
The process consists of three main stages:
Initiation: The process begins with the homolytic cleavage of a carbon-carbon (C-C) bond, which has a lower bond dissociation energy than a carbon-hydrogen (C-H) bond. For this compound, the weakest C-C bonds are those at the quaternary carbon center, which are likely to break first upon heating, generating two alkyl radicals.
Propagation: The highly reactive radicals generated during initiation can undergo several types of reactions:
Hydrogen Abstraction: A radical can abstract a hydrogen atom from another alkane molecule, forming a new alkane and a new, more stable alkyl radical.
β-Scission: This is the key step where the carbon chain is broken. An alkyl radical can break a C-C bond at the position beta to the radical center, resulting in the formation of a smaller alkene and a new, smaller alkyl radical.
Termination: The chain reaction is terminated when two radicals combine to form a stable molecule.
The product distribution from the thermal cracking of this compound would be a complex mixture of smaller alkanes and alkenes. The specific products formed depend on which C-C bonds are initially cleaved and the subsequent β-scission and hydrogen abstraction reactions. Given the structure of this compound, initial cleavage could produce ethyl, methyl, propyl, and butyl radicals, among others. Subsequent β-scission of the larger radicals would lead to the formation of ethene, propene, butene, and other small alkenes.
Table 2: Representative Products from Thermal Cracking of this compound
| Initial Bond Cleavage (Example) | Radicals Formed | Subsequent β-Scission Products (Examples) |
|---|---|---|
| C(4)-C(5) bond | 4-ethyl-4-methylhept-4-yl radical + Propyl radical | Ethene, Propene, Butene |
| C(3)-C(4) bond | 4-ethyl-4-methylhept-4-yl radical + Propyl radical | Ethene, Propene, Butene |
| C(4)-Ethyl bond | 4-methylhept-4-yl radical + Ethyl radical | Ethene, Propene |
Note: This table provides examples of primary products. Secondary reactions of these products can lead to an even wider distribution of smaller hydrocarbons. researchgate.net
Stereospecificity and Stereoselectivity in Reactions Involving Branched Alkanes
The concepts of stereospecificity and stereoselectivity are crucial for understanding the three-dimensional outcomes of chemical reactions. ntu.edu.sgstudy.com
A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. ntu.edu.sgvedantu.com The mechanism of the reaction dictates the stereochemical outcome.
A stereoselective reaction is one in which a single reactant can produce two or more stereoisomeric products, but one is formed in preference over the others. wikipedia.orgsaskoer.ca
While this compound itself is an achiral molecule, reactions involving it or similar branched alkanes can have important stereochemical implications. For instance, if a reaction introduces a new chiral center into the molecule, the stereoselectivity of that reaction becomes significant.
Consider the free-radical halogenation of a branched alkane. If the halogenation occurs at a carbon atom that becomes a stereocenter, the stereochemical outcome is determined by the geometry of the intermediate radical. Alkyl radicals are typically trigonal planar or rapidly inverting pyramidal species. libretexts.org When this planar intermediate reacts, the halogen can attack from either face with equal probability, leading to a racemic mixture of the two possible enantiomers. Such a reaction is non-stereoselective.
However, if the starting branched alkane is already chiral, the situation can be different. The presence of a pre-existing stereocenter can influence the stereochemical outcome at a newly forming stereocenter, a phenomenon known as diastereoselectivity. wikipedia.org For example, in the halogenation of a chiral alkane, the radical intermediate will also be chiral. The two faces of the radical center will be diastereotopic, not enantiotopic. Attack of the halogen on these two faces may not be equally probable due to steric hindrance or other electronic effects from the nearby chiral center. This would lead to an unequal mixture of diastereomeric products, making the reaction diastereoselective. saskoer.ca
Enantioselective reactions, which favor the formation of one enantiomer over the other, typically require the use of a chiral catalyst or reagent. encyclopedia.pub In the context of branched alkanes, this could be relevant in catalytic functionalization reactions that introduce a new chiral center.
Table 3: Stereochemical Concepts in Reactions of Branched Alkanes
| Concept | Definition | Example in Branched Alkanes |
|---|---|---|
| Stereospecificity | The stereochemistry of the reactant determines the stereochemistry of the product. ntu.edu.sg | An SN2 reaction on a chiral haloalkane, where one enantiomer of the reactant gives one enantiomer of the product. |
| Stereoselectivity | One stereoisomer is preferentially formed over others from a single reactant. wikipedia.org | Halogenation of a chiral alkane leading to an unequal mixture of diastereomers. |
| Enantioselectivity | A type of stereoselectivity where one enantiomer is formed in preference to the other. saskoer.ca | Asymmetric hydrogenation of an alkene derived from a branched alkane using a chiral catalyst. |
| Diastereoselectivity | A type of stereoselectivity where one diastereomer is formed in preference to others. wikipedia.org | The introduction of a new stereocenter in a molecule that already contains one, leading to a preferred diastereomer. |
Environmental Transformation and Degradation Pathways of 4 Ethyl 4 Methylheptane
Biotic Degradation Mechanisms by Microbial Communities
The biodegradation of 4-Ethyl-4-methylheptane is a critical process for its removal from contaminated soils and aquatic environments. This process is mediated by a diverse range of microorganisms that can utilize alkanes as a source of carbon and energy.
The initial and often rate-limiting step in the aerobic biodegradation of alkanes is the enzymatic oxidation of the hydrocarbon molecule. This is typically catalyzed by a class of enzymes known as alkane hydroxylases or monooxygenases. These enzymes introduce an oxygen atom into the alkane, converting it to an alcohol.
Several types of alkane hydroxylases are known to be involved in the degradation of alkanes:
Cytochrome P450 Monooxygenases (CYPs): These are heme-containing enzymes that are widespread in bacteria and fungi. They can hydroxylate a wide range of alkanes, including branched isomers. For branched alkanes, the site of hydroxylation can be at the terminal methyl group or at a sub-terminal position.
Integral-Membrane Non-Heme Iron Monooxygenases (e.g., AlkB): These enzymes are commonly found in bacteria and are known to be involved in the degradation of medium-chain length alkanes (C₅-C₁₆).
Methane Monooxygenases (MMOs): While primarily involved in methane oxidation, some MMOs have been shown to have a broader substrate range and can co-metabolize other short-chain and branched alkanes.
For this compound, the presence of a quaternary carbon atom presents a steric hindrance that makes it more resistant to microbial attack compared to linear or less-branched alkanes. The initial enzymatic attack is likely to occur at one of the terminal methyl groups (terminal oxidation) or at a secondary carbon atom (sub-terminal oxidation).
Terminal Oxidation Pathway:
Hydroxylation: An alkane hydroxylase introduces a hydroxyl group at a terminal methyl group, forming a primary alcohol (e.g., 4-ethyl-4-methylheptan-1-ol).
Oxidation to Aldehyde: The primary alcohol is then oxidized to the corresponding aldehyde by an alcohol dehydrogenase.
Oxidation to Fatty Acid: The aldehyde is further oxidized to a carboxylic acid (fatty acid) by an aldehyde dehydrogenase.
β-Oxidation: The resulting fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down into two-carbon units (acetyl-CoA), which can then enter the central metabolic pathways of the microorganism.
Sub-terminal Oxidation Pathway:
Hydroxylation: The initial hydroxylation occurs at a non-terminal carbon atom, forming a secondary alcohol.
Oxidation to Ketone: The secondary alcohol is oxidized to a ketone by an alcohol dehydrogenase.
Further Oxidation: The ketone can then be further metabolized through various pathways, which are generally more complex than the β-oxidation of terminally oxidized alkanes.
The specific pathway and the efficiency of degradation will depend on the microbial species and the specific enzymes they possess. The quaternary carbon of this compound is not readily oxidized and can lead to the accumulation of intermediate metabolites if the microbial pathway is incomplete.
In natural environments, the degradation of complex hydrocarbon mixtures, such as those found in gasoline, is often carried out by microbial consortia rather than single microbial species. These consortia consist of different populations of bacteria, fungi, and other microorganisms that can act synergistically to achieve a more complete degradation of the contaminants.
The advantages of microbial consortia in the bioremediation of sites contaminated with compounds like this compound include:
Broader Enzymatic Capabilities: Different members of the consortium may possess different enzymes that can attack various parts of the hydrocarbon molecules present in the mixture.
Metabolic Cooperation: The metabolic products of one microorganism can serve as the substrate for another, leading to a more complete breakdown of the parent compound and preventing the accumulation of potentially toxic intermediates.
Enhanced Bioavailability: Some microorganisms in the consortium may produce biosurfactants, which are compounds that can increase the solubility and bioavailability of hydrophobic compounds like this compound, making them more accessible to microbial degradation.
Greater Resilience: A diverse microbial community is often more resilient to environmental stresses such as changes in pH, temperature, and the presence of other toxic compounds.
Transport and Fate Modeling in Environmental Systems (Excluding Bioaccumulation)
Environmental fate models are used to predict the distribution and concentration of chemicals in different environmental compartments, such as air, water, soil, and sediment. For this compound, these models rely on its physicochemical properties to simulate its transport and transformation.
The key processes considered in these models for a non-polar, volatile organic compound like this compound are:
Volatilization: Due to its relatively high vapor pressure and low water solubility, this compound will readily volatilize from surface water and moist soil into the atmosphere. This is a major transport pathway.
Adsorption: In soil and sediment, this compound will tend to adsorb to organic matter due to its hydrophobic nature. The extent of adsorption is typically quantified by the organic carbon-water partition coefficient (Koc). This process can retard its movement in the subsurface and reduce its availability for degradation and volatilization.
Advection and Dispersion: In water, the compound will be transported by the bulk movement of the water (advection) and spread out due to turbulent and molecular diffusion (dispersion). In the atmosphere, it will be transported by wind currents.
Fugacity models are a common type of multimedia environmental model that uses the concept of "escaping tendency" (fugacity) to describe the partitioning of a chemical between different phases. For a compound like this compound, these models would predict a high fugacity in water and soil, leading to a strong tendency to partition into the atmosphere.
Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the physicochemical properties and degradation rates of chemicals when experimental data are not available. For this compound, QSARs can provide estimates for properties like vapor pressure, water solubility, and Koc based on its molecular structure.
| Property | Value | Significance in Environmental Modeling |
|---|---|---|
| Molecular Weight | 142.28 g/mol | Influences diffusion and transport rates. |
| Vapor Pressure | 2.86 mmHg at 25°C | High value indicates a strong tendency to volatilize into the atmosphere. |
| Water Solubility | Estimated to be low (hydrophobic) | Low solubility limits its concentration in the aqueous phase and enhances partitioning to air and organic matter. |
| Log Kow (Octanol-Water Partition Coefficient) | Estimated to be high | Indicates a strong tendency to partition into organic matter in soil and sediment. |
| Henry's Law Constant | Estimated to be high | Quantifies the partitioning between air and water, with a high value indicating a preference for the air phase. |
Note: Some values are estimated based on the properties of similar branched alkanes due to the limited availability of experimental data for this compound.
Volatilization and Atmospheric Dispersion Studies
The tendency of a chemical to move from water or soil into the air is known as volatilization. This process is a significant environmental pathway for this compound due to its physical and chemical characteristics. Key indicators of this tendency include vapor pressure and the Henry's Law constant.
The vapor pressure of this compound is 2.86 mmHg at 25°C, indicating a moderate tendency to evaporate into the atmosphere. lookchem.com A crucial parameter for assessing the volatilization potential from water is the Henry's Law constant, which quantifies the partitioning of a chemical between the aqueous and gaseous phases. For this compound, the Henry's Law constant has been reported as 1.4 x 10⁻⁴ atm-m³/mol. noaa.gov This value suggests a significant potential for volatilization from water bodies. ladwp.com
Once volatilized, the atmospheric dispersion and fate of this compound are determined by atmospheric conditions and chemical reactions. Branched alkanes, such as this compound, are known to be ubiquitous in the troposphere and play a role in atmospheric chemical processes. researchgate.net In the atmosphere, the primary degradation pathway for alkanes is reaction with photochemically produced hydroxyl (OH) radicals. acs.org Studies on C10 alkanes indicate that these reactions lead to the formation of various oxygenated products, including alkyl nitrates, carbonyls, hydroxycarbonyls, and hydroxynitrates. acs.org The atmospheric lifetime of branched alkanes can be influenced by reactions with other atmospheric oxidants, such as chlorine atoms, particularly in coastal or polluted environments. researchgate.net Research on similar branched alkanes suggests that their atmospheric lifetimes can range from several hours to a few days, indicating they can be transported over regional scales before being degraded or deposited. researchgate.net
Physicochemical Properties Influencing Volatilization
| Property | Value | Reference |
|---|---|---|
| Vapor Pressure | 2.86 mmHg at 25°C | lookchem.com |
| Henry's Law Constant | 1.4 x 10⁻⁴ atm-m³/mol | noaa.gov |
| Boiling Point | 162.2°C at 760 mmHg | lookchem.com |
Soil and Water Sorption/Desorption Dynamics
The movement and bioavailability of this compound in soil and aquatic environments are largely controlled by sorption and desorption processes. Sorption refers to the binding of a chemical to solid particles, such as soil or sediment, which can reduce its mobility and availability for degradation or uptake by organisms. ecetoc.orgfiveable.me
For nonpolar organic compounds like this compound, sorption is primarily driven by partitioning into the organic matter fraction of soil and sediment. ecetoc.orgfrontiersin.org The key parameter used to describe this partitioning behavior is the soil organic carbon-water partition coefficient (Koc). ladwp.comecetoc.org A high Koc value indicates a strong tendency for the chemical to adsorb to soil and sediment, making it less mobile in the environment. fiveable.me
The dynamics of sorption are influenced by various factors including soil organic matter content, soil texture, pH, and temperature. fiveable.mefrontiersin.org Desorption, the release of the sorbed chemical back into the solution phase, can also occur, although for hydrophobic compounds, this process can be slow and may result in a fraction of the chemical becoming sequestered and less available over time. ecetoc.org The strong adsorption of long-chain alkanes to soil particles has been observed in various studies, which limits their leaching potential but can also make them more persistent in the soil environment. researchgate.net
Properties Influencing Sorption/Desorption Dynamics
| Property | Value | Significance | Reference |
|---|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 4.00290 | Indicates high hydrophobicity and potential for sorption to organic matter. | lookchem.com |
| Koc (Soil Organic Carbon-Water Partition Coefficient) | Estimated to be high | Suggests low mobility and strong binding to soil and sediment. | General principle ladwp.comecetoc.org |
Applications and Advanced Material Science Contexts for 4 Ethyl 4 Methylheptane
Use as a Reference Standard in Advanced Analytical Chemistry and Metrology
In the fields of advanced analytical chemistry and metrology, the purity and well-defined physical properties of a compound are paramount for its use as a reference standard. 4-Ethyl-4-methylheptane, with its precise molecular weight and structure, can serve as a reference point in chromatographic and spectroscopic analyses. nist.govnist.govnih.gov
Reference standards are essential for the calibration of analytical instruments and the validation of new analytical methods. The metrological traceability of a measurement result ensures that it can be related to a reference through an unbroken chain of calibrations, each contributing to the measurement uncertainty. demarcheiso17025.comnist.govyoutube.comresearchgate.netresearchgate.net While specific certified reference materials (CRMs) for this compound are not widely documented, its properties are well-characterized, making it a suitable candidate for in-house and research-grade standards.
In gas chromatography (GC), for instance, the retention time of a compound is a critical parameter for its identification. The elution patterns of methyl-branched alkanes on nonpolar capillary columns are consistent and predictable, allowing for the use of compounds like this compound to calibrate retention indices. unl.edu Quantitative structure-retention relationship (QSRR) models, which relate the GC retention of alkanes to their molecular structure, rely on accurate data from a range of isomers, including branched decanes. researchgate.net
The following table summarizes the key identifiers and properties of this compound relevant to its potential use as a reference standard.
| Property | Value |
| Chemical Formula | C10H22 |
| Molecular Weight | 142.28 g/mol |
| CAS Number | 17302-04-4 |
| Boiling Point | 162.2 °C at 760 mmHg lookchem.com |
| Density | 0.734 g/cm³ lookchem.com |
| Refractive Index | 1.4187 lookchem.com |
Role in Fuel Chemistry and Combustion Research
The combustion behavior of hydrocarbons is a cornerstone of fuel science. The molecular structure of an alkane has a profound impact on its combustion properties, including its tendency to cause engine knock, which is quantified by the octane number.
The octane number of a fuel is a measure of its resistance to autoignition, or "knocking," in an internal combustion engine. scholarsresearchlibrary.com Highly branched alkanes, such as iso-octane (2,2,4-trimethylpentane), tend to have higher octane numbers than their straight-chain counterparts. scholarsresearchlibrary.com This is because the presence of tertiary carbon atoms in branched alkanes leads to the formation of more stable carbocations during the combustion process, which slows down the autoignition reactions.
The development of accurate combustion kinetics models is essential for designing more efficient and cleaner engines. These models consist of a large set of elementary reactions that describe the complex chemical transformations occurring during combustion. Due to the vast number of isomers for larger alkanes like decane (75 isomers), it is impractical to study each one in detail. wikipedia.org
Instead, researchers often use surrogate fuels, which are simple mixtures of a few well-characterized compounds, to represent the complex composition of real fuels. N-decane is often used as a surrogate for jet fuel. mdpi.comresearchgate.netacs.org The study of the pyrolysis and oxidation of specific branched isomers, such as this compound, can provide valuable data for the development and validation of detailed kinetic models for these surrogate fuels. Pyrolysis studies of related dimethylhexane isomers, for example, reveal the influence of the methyl side chain positions on the reaction pathways. researchgate.net
Combustion models for n-decane have been developed and are continuously refined. mdpi.comresearchgate.net While a specific detailed model for this compound is not available, its combustion would proceed through similar elementary reaction classes, including initiation, H-abstraction, alkyl radical isomerization and decomposition, and oxidation reactions. The branching at the C4 position would significantly influence the specific product distributions observed during its combustion.
Inclusion in Polymer Science as a Model Oligomer or Solvent Component
In polymer science, small molecules are often used as probes to understand the behavior of their larger polymer counterparts. This compound, as a C10 alkane, can be considered a model for a short-chain oligomer of polyolefins like polyethylene.
Oligomers are low molecular weight polymers that are present in most synthetic polymers. plasticseurope.orgnih.gov These oligomers can influence the physical and chemical properties of the polymer matrix. The study of well-defined oligomeric models, such as this compound, can provide insights into the interactions between polymer chains and the effect of chain ends and branching on polymer morphology.
Polyolefin oligomers are typically a mix of linear and branched alkanes and alkenes. plasticseurope.org The compatibility and miscibility of these oligomers with the high molecular weight polymer chains can affect properties such as crystallinity and glass transition temperature. While specific studies involving this compound as a model oligomer are not documented, research on the compatibility of oligomers in polymer blends is an active field. researchgate.net
The solubility of a polymer is a critical factor in many industrial processes, such as the casting of films and the spinning of fibers. kinampark.compressbooks.pubyoutube.com The principle of "like dissolves like" is a useful guideline, with nonpolar polymers like polyolefins being more soluble in nonpolar solvents such as alkanes.
While this compound is not a common industrial solvent, its solvation properties can be described by models such as the Abraham solvation parameter model. mdpi.com The interaction between a solvent and a polymer chain is a complex interplay of enthalpic and entropic factors. For nonpolar systems, such as a polyolefin in a branched alkane solvent, van der Waals forces are the dominant interactions.
The study of solvation forces in confined films of branched alkanes provides insights into the behavior of lubricants and polymer melts under confinement. researchgate.net Research on the free energy of solvation for n-decane in various solvent mixtures can be extrapolated to understand the thermodynamic favorability of dissolving polyolefin-like molecules in branched alkane environments. researchgate.net
Advanced Lubricant Formulations and Tribological Studies
The highly branched aliphatic hydrocarbon, this compound, represents a class of synthetic compounds with significant potential in the formulation of advanced lubricants. As a specific isomer of decane (C10H22), its molecular architecture—characterized by a quaternary carbon center—imparts properties that are advantageous for demanding lubrication applications, particularly those requiring stable performance across a wide range of temperatures and pressures. Such molecules are foundational to the production of high-performance synthetic base oils, including those classified under API Group IV (Polyalphaolefins - PAOs). These base oils are engineered to deliver superior performance over conventional mineral oils in areas such as thermal stability, oxidation resistance, and viscosity control.
Viscosity and Flow Behavior in Extreme Conditions
The viscosity of a lubricant is a critical parameter that dictates its ability to form a protective film between moving surfaces. For advanced lubricant formulations intended for extreme conditions, such as in automotive engines, industrial gearboxes, and aerospace applications, maintaining an optimal viscosity over a broad temperature range is paramount. The molecular structure of this compound, with its compact and branched nature, directly influences its viscosity and flow characteristics.
Highly branched alkanes, such as this compound, typically exhibit a higher viscosity index (VI) compared to their linear counterparts. nih.gov A high VI indicates a lower rate of viscosity change with temperature, which is a desirable trait for lubricants operating in environments with significant temperature fluctuations. nih.gov This stability ensures a consistent lubricating film, providing protection during both cold starts and high-temperature operation. The branching in the molecular structure disrupts the close packing that can occur with linear alkanes, which contributes to a lower pour point and better fluidity at low temperatures.
Table 1: Representative Viscosity Properties of Branched C10 Alkanes in Advanced Lubricant Formulations
| Property | Representative Value | Significance in Extreme Conditions |
| Kinematic Viscosity @ 100°C (cSt) | 4.0 - 6.0 | Indicates the fluid's resistance to flow at high operating temperatures. |
| Kinematic Viscosity @ 40°C (cSt) | 20 - 35 | Relevant for fluid performance during startup and moderate temperatures. |
| Viscosity Index (VI) | > 120 | A higher VI signifies less change in viscosity with temperature fluctuations. |
| Pour Point (°C) | < -40 | Indicates the lowest temperature at which the oil will still flow. |
| Note: These values are illustrative for highly branched C10 isomers used in synthetic lubricants and are not specific experimental data for this compound. |
Predictive models based on quantitative structure-property relationships (QSPR) and molecular dynamics simulations are employed to estimate the viscosity of branched alkanes under high pressure. researchgate.nettandfonline.comresearchgate.net These models correlate molecular descriptors with physical properties, allowing for the prediction of performance under conditions that are difficult to replicate experimentally. researchgate.nettandfonline.comresearchgate.net
Boundary Lubrication Mechanisms
Boundary lubrication occurs under conditions of high load and/or low speed, where the lubricant film is not thick enough to completely separate the moving surfaces, leading to asperity contact. In this regime, the chemical and physical properties of the lubricant at the surface interfaces are critical in preventing wear and reducing friction. The performance of this compound in boundary lubrication is intrinsically linked to its molecular structure.
The compact, globular shape of highly branched alkanes like this compound influences the formation of the boundary lubrication film. Unlike long, linear alkanes that can align on a surface, branched molecules tend to form more disordered, amorphous layers. researchgate.net This structure can be advantageous in maintaining a fluid-like film at smaller surface separations, thus resisting squeeze-out under high pressure. researchgate.net
Molecular dynamics simulations of branched alkanes have shown that they can exhibit different behavior compared to linear alkanes in confined spaces. mdpi.commdpi.combohrium.com The presence of side chains can hinder the formation of highly ordered, solid-like layers, which can be beneficial in maintaining lubricity. The solvation forces in confined films of branched alkanes are often found to be mostly repulsive, which helps to keep the surfaces separated. researchgate.net
The interaction of this compound with metal surfaces under boundary conditions is governed by weak van der Waals forces. As a non-polar molecule, it does not chemically bond to the surface in the same way that additives with polar functional groups do. However, its ability to form a persistent, shear-stable layer under pressure is key to its function as a base oil. The stability of this physically adsorbed layer prevents direct metal-to-metal contact, thereby minimizing adhesive wear. The performance of such synthetic hydrocarbons in boundary lubrication can be significantly enhanced with the addition of anti-wear and friction modifier additives.
Future Directions and Emerging Research Avenues for 4 Ethyl 4 Methylheptane
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Furthermore, AI can significantly aid in the design of efficient synthetic routes to 4-Ethyl-4-methylheptane. By analyzing known chemical reactions and their outcomes, machine learning algorithms can suggest optimal catalysts, solvents, and reaction conditions to maximize yield and minimize byproducts. sae.org This approach can also be extended to the discovery of entirely new synthetic methodologies for branched alkanes.
The table below illustrates potential research directions for applying AI and ML to the study of this compound.
| Research Direction | Potential AI/ML Application | Expected Outcome |
| Property Prediction | Development of quantitative structure-property relationship (QSPR) models trained on datasets of branched alkanes. | Accurate prediction of viscosity, density, boiling point, and other key properties for lubricant and fuel applications. |
| Synthesis Optimization | Machine learning algorithms to optimize reaction parameters (temperature, pressure, catalyst choice) for the synthesis of this compound. | Increased reaction yield, reduced energy consumption, and minimized formation of unwanted isomers. |
| Novel Applications | Screening of virtual libraries of branched alkanes using AI to identify potential new applications based on predicted properties. | Discovery of new uses for this compound in areas such as specialty chemicals or advanced materials. |
Novel Catalytic Systems for Sustainable Alkane Synthesis and Derivatization
The development of new catalytic systems is crucial for the sustainable synthesis and functionalization of alkanes. Traditional methods often require harsh reaction conditions and can generate significant waste. Modern catalysis research is focused on creating highly efficient, selective, and recyclable catalysts that can operate under milder conditions. nano-ntp.com
For the synthesis of highly branched alkanes like this compound, novel catalysts could offer significant advantages over existing methods. For example, the use of ruthenium on ceria (Ru/CeO2) has shown promise in the catalytic conversion of large bio-hydrocarbons into smaller, branched alkanes without skeletal isomerization. researchgate.net This suggests a potential pathway for producing this compound from renewable feedstocks. Another area of interest is the development of catalysts for the targeted synthesis of branched high-molecular-weight alkanes, which could be adapted for the production of specific isomers like this compound. nih.gov
The functionalization of alkanes, which involves the selective activation of C-H bonds, is a major challenge in chemistry. nih.govacs.org The development of catalysts that can selectively activate the tertiary C-H bond in this compound would open up new avenues for its conversion into more valuable functionalized molecules.
The following table outlines potential novel catalytic approaches for this compound.
| Catalytic Approach | Description | Potential Advantage |
| Bio-based Synthesis | Utilization of catalysts like Ru/CeO2 to convert biomass-derived hydrocarbons into branched alkanes. | Sustainable production of this compound from renewable resources. |
| Isomerization Catalysis | Development of shape-selective zeolites or other solid acid catalysts for the isomerization of linear or less-branched alkanes. | Controlled synthesis of this compound from more readily available feedstocks. |
| C-H Activation Catalysis | Design of transition-metal catalysts capable of selectively functionalizing the tertiary C-H bond. | Direct conversion of this compound into alcohols, esters, or other valuable derivatives. |
Advanced In-Situ Characterization Techniques for Reaction Monitoring
Understanding the intricate details of a chemical reaction as it happens is key to optimizing its efficiency and controlling the product distribution. Advanced in-situ characterization techniques allow researchers to monitor reactions in real-time, providing valuable insights into reaction mechanisms, intermediates, and catalyst behavior. rsc.orgwikipedia.org
For the synthesis or transformation of this compound, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy could be a particularly powerful tool. rsc.orgresearchgate.net By performing the reaction directly within an NMR spectrometer, it is possible to track the formation of products and intermediates over time, providing a detailed kinetic and mechanistic picture. wiley.com This technique has been successfully applied to study the mechanisms of light alkane functionalization in heterogeneous catalytic systems. rsc.org Similarly, operando spectroscopy, which combines spectroscopic measurements with simultaneous catalytic activity and selectivity measurements, can provide a comprehensive understanding of how a catalyst functions under real working conditions. wikipedia.orgresearchgate.netkaust.edu.sahidenanalytical.com
These advanced analytical methods can help to elucidate the complex reaction networks involved in the synthesis of highly branched alkanes and identify potential side reactions or catalyst deactivation pathways.
The table below summarizes the potential applications of advanced in-situ techniques for studying this compound.
| In-Situ Technique | Application in this compound Research | Information Gained |
| In-situ NMR Spectroscopy | Monitoring the catalytic isomerization or cracking of alkanes to form this compound. | Identification of reaction intermediates, determination of reaction kinetics, and elucidation of reaction mechanisms. |
| Operando UV-vis Spectroscopy | Studying the deactivation of catalysts during the oligomerization of alkenes to produce branched alkanes. | Identification of deactivating species and their precursors, leading to the design of more robust catalysts. |
| Operando Raman Spectroscopy | Characterizing the structure of the catalyst under reaction conditions for the synthesis of this compound. | Correlation of catalyst structure with its activity and selectivity. |
Theoretical Prediction of Novel Reactivity and Functionalization Strategies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity of molecules and designing new chemical reactions. rsc.orgrsc.org By modeling the electronic structure of molecules and the energetics of reaction pathways, DFT can provide deep insights into reaction mechanisms and guide the development of new synthetic strategies. nih.govacs.org
In the context of this compound, DFT calculations could be used to investigate the C-H bond activation at its tertiary carbon atom. nih.govacs.orgrsc.org Such studies can help to identify the most promising catalysts and reaction conditions for the selective functionalization of this position. For example, theoretical studies have been used to understand the mechanisms of C-H bond activation in light alkanes on various transition metal surfaces. rsc.orgkit.edu
Furthermore, computational models can be used to predict the regioselectivity of reactions involving this compound, helping chemists to design experiments that favor the formation of the desired product. The integration of computational predictions with experimental work can significantly accelerate the discovery of novel reactivity and functionalization strategies for complex alkanes.
The following table highlights potential theoretical approaches for investigating the chemistry of this compound.
| Theoretical Approach | Research Focus | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of C-H bond dissociation energies and activation barriers for functionalization at different positions. | Identification of the most reactive sites and prediction of the feasibility of various functionalization reactions. |
| Molecular Dynamics (MD) Simulations | Simulation of the interaction of this compound with catalyst surfaces or in different solvent environments. | Understanding of adsorption phenomena and solvent effects on reactivity. |
| Microkinetic Modeling | Development of kinetic models based on DFT-calculated reaction energies to predict reaction rates and product distributions. | Optimization of reaction conditions for the selective synthesis or functionalization of this compound. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 4-ethyl-4-methylheptane in a laboratory setting?
- Methodological Answer : Synthesis typically involves alkylation reactions using branched alkane precursors. For example, Friedel-Crafts alkylation or catalytic hydrogenation of alkenes may be employed. Characterization requires gas chromatography (GC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm branching patterns, and mass spectrometry (MS) for molecular weight verification. Ensure proper solvent selection (e.g., dichloromethane for alkylation) and inert reaction conditions to avoid side products .
- Experimental Reproducibility : Full experimental details (e.g., reaction time, temperature, catalyst loading) must be documented, including yield calculations and spectral data (e.g., NMR chemical shifts, IR absorption bands). For non-new compounds, cross-reference literature data (e.g., NIST-reported molecular weight: 156.3083 g/mol) .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling point, density) of this compound?
- Methodological Answer : Cross-validate data using multiple analytical techniques. For density measurements, employ pycnometry or molecular dynamics (MD) simulations, ensuring equilibration periods (e.g., ≥30,000 time steps in MD) to minimize systematic errors . Compare results with authoritative databases like NIST Chemistry WebBook, which provides IUPAC-standardized data (e.g., CAS 61868-25-5) . If contradictions persist, re-examine sample purity via GC-MS and control for environmental factors (e.g., temperature gradients during measurements).
Advanced Research Questions
Q. What computational strategies are recommended to model the thermodynamic behavior of this compound under varying conditions?
- Methodological Answer : Use all-atom MD simulations with force fields like OPLS-AA or TraPPE for branched alkanes. Implement data blocking to address correlated atomic motions: divide simulation trajectories into blocks (e.g., halving data entries iteratively) and calculate uncertainties via standard deviations of block means. For example, density simulations at 25°C require monitoring system volume equilibration (e.g., first 150 ps) and validating against experimental values .
- Handling Simulation Artifacts : Address systematic errors (e.g., cell expansion/contraction in MD) by extending equilibration phases and verifying convergence using tools like GROMACS or LAMMPS .
Q. How should researchers design experiments to investigate the steric effects of this compound in catalytic systems?
- Methodological Answer : Design competitive adsorption studies using surface-sensitive techniques (e.g., X-ray photoelectron spectroscopy or temperature-programmed desorption). Compare reactivity with linear alkanes (e.g., n-heptane) to isolate steric hindrance effects. Control variables such as catalyst morphology (e.g., Pt nanoparticles vs. single crystals) and reaction temperature .
- Data Interpretation : Analyze turnover frequencies (TOF) and activation energies to quantify steric contributions. Use isotopic labeling (e.g., deuterated analogs) to track reaction pathways and validate mechanistic hypotheses .
Q. What protocols ensure robust analysis of NMR data for this compound, particularly in distinguishing overlapping signals?
- Methodological Answer : Employ 2D NMR techniques (e.g., HSQC, COSY) to resolve signal overlap in crowded regions (e.g., δ 0.8–1.5 ppm for methyl/ethyl groups). Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for chemical shift calibration. For quantitative analysis, integrate peaks with software like MestReNova and cross-validate with DEPT-135 spectra to identify CH₂/CH₃ groups .
- Error Mitigation : Replicate measurements under identical conditions and report signal-to-noise ratios. For complex splitting patterns, simulate spectra using tools like SpinWorks and compare with experimental data .
Data Contradiction and Validation
Q. How can conflicting results in the viscosity measurements of this compound be systematically addressed?
- Methodological Answer : Conduct rheometry experiments at controlled shear rates (e.g., 10–1000 s⁻¹) and temperatures (e.g., 25–100°C). Compare results with non-equilibrium MD (NEMD) simulations, applying automatic shear rate sampling to reduce computational biases. For discrepancies >10%, re-examine instrument calibration (e.g., Couette cell alignment) and sample degradation (e.g., oxidation during testing) .
- Statistical Analysis : Apply ANOVA to assess inter-lab variability and report confidence intervals (e.g., 95% CI). Publish raw data in supplementary materials to enable independent verification .
Experimental Design for Reproducibility
Q. What steps are critical for ensuring the reproducibility of synthetic procedures for this compound?
- Methodological Answer : Document all variables, including reagent grades (e.g., ≥99% purity), solvent drying methods (e.g., molecular sieves), and inert atmosphere protocols (e.g., Schlenk line use). Provide detailed characterization workflows (e.g., NMR acquisition parameters: 500 MHz, 32 scans) and report yields as mass percentages ± standard deviations from triplicate runs .
- Peer Validation : Share protocols via open-access platforms (e.g., protocols.io ) and encourage independent replication studies. Reference established guidelines from journals like Medicinal Chemistry Research for data presentation standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
